1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-amine
Description
1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-amine (C₁₀H₉ClFN₃, molecular weight 225.65 g/mol) is a pyrazole derivative featuring a benzyl substituent with 2-chloro and 4-fluoro groups. Its structure combines a pyrazole ring with a halogenated benzyl group, which modulates electronic properties and steric interactions critical for target binding .
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-10-3-8(12)2-1-7(10)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIABYNUWYCBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209482 | |
| Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002033-29-5 | |
| Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002033-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-amine typically involves the following steps:
Preparation of 2-chloro-4-fluorobenzyl bromide: This intermediate can be synthesized by reacting 2-chloro-4-fluorotoluene with bromine in the presence of a catalyst.
Formation of 2-chloro-4-fluorobenzylamine: The bromide intermediate is then reacted with ammonia or an amine to form the corresponding benzylamine.
Cyclization to form the pyrazole ring: The benzylamine is then reacted with hydrazine and a suitable diketone to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted benzyl derivatives, oxidized pyrazoles, and reduced amines.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The activity and physicochemical properties of pyrazol-4-amine derivatives are highly sensitive to substituent positions and electronic profiles. Key analogs are compared below:
Table 1: Structural Comparison of Benzyl-Substituted Pyrazol-4-amines
Key Observations :
- Halogen Position: The 2-chloro-4-fluoro substitution in the target compound provides a unique steric and electronic profile compared to para-chloro (4-Cl) analogs.
- Electron-Withdrawing Groups : Fluorine’s electronegativity enhances the benzyl group's electron-withdrawing effect, which may improve binding to targets requiring polarized interactions (e.g., kinase ATP pockets) .
SAR Trends :
- Para-Substituents : A 4-methyl group (p-tolyl) maximizes TNF-α inhibition. Larger substituents (4-Br, 4-CF₃) reduce activity due to steric clashes .
- Ortho-Substituents : The target’s 2-chloro group may reduce potency compared to para-substituted analogs but could improve selectivity for other targets (e.g., kinases) .
Table 3: Physicochemical Properties
Key Insights :
Biological Activity
1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-amine is a pyrazole derivative that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a pyrazole ring substituted with a 2-chloro-4-fluorobenzyl group, which imparts distinct biological activities, making it a candidate for drug development and other scientific applications.
Structural Overview
The molecular formula of this compound is C₁₁H₉ClFN₃, with a molecular weight of approximately 225.65 g/mol. Its unique substitution pattern enhances its reactivity and interaction with biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator in various biochemical pathways, influencing cellular functions through:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Binding : The compound can bind to neurotransmitter receptors, potentially affecting neurological functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have shown that pyrazole derivatives can exhibit anticancer activity. For instance, related compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may have similar effects .
Anti-inflammatory Effects
The compound is being investigated for its anti-inflammatory properties. Its mechanism may involve the modulation of cytokine release and inhibition of inflammatory mediators, making it a potential candidate for treating inflammatory diseases.
Insecticidal Activity
Recent studies have explored the insecticidal properties of related pyrazole compounds. For example, compounds featuring the pyrazole moiety have shown effectiveness against pests like Mythimna separata and Plutella xylostella, indicating potential agricultural applications .
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of this compound and its analogs:
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | Structure | Lacks fluorine substitution; different biological activity profile. |
| 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | Structure | Contains fluorine instead of chlorine; may exhibit different pharmacokinetics. |
| 1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | Structure | Different position of fluorine; could affect receptor binding affinity. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
